N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of acetamides and is characterized by its complex structure featuring a pyridazine ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique molecular architecture. The molecular formula for this compound is , and it has a molecular weight of approximately .
This compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information about its properties and potential applications. It falls under the category of organic compounds with specific interest in its pharmacological activities, particularly in the fields of biochemistry and medicinal chemistry .
The synthesis of N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves several steps:
These synthetic routes can be optimized for yield and purity through adjustments in temperature, pressure, and solvent systems .
The molecular structure of N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can be represented using various chemical notation systems:
InChI=1S/C19H18N4OS/c1-14-2-4-15(5-3-14)12-21-18(24)13-25-19-7-6-17(22-23-19)16-8-10-20-11-9-16/h2-11H,12-13H2,1H3,(H,21,24)
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
The compound exhibits a complex arrangement of aromatic rings and heterocycles, contributing to its chemical properties and potential biological activity .
N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions .
The mechanism of action for N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide likely involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it could act as an inhibitor or modulator in biochemical pathways relevant to disease processes .
The physical properties of N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide include:
Chemical properties include:
Further studies on these properties can provide insights into its behavior in biological systems .
N-(4-ethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has several potential applications:
The versatility of this compound makes it valuable across various fields of research .
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5